REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])[CH:5]=[CH:4][C:3]=1[C:16](=[N:18]O)[CH3:17].N.[H][H]>CO.[Ni]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])[CH:5]=[CH:4][C:3]=1[CH:16]([NH2:18])[CH3:17]
|
Name
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1-[2-chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-oxime
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC1=C(C=CC=C1)Cl)C(C)=NO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
400 mg
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel column, dichloromethane:methanol=50:1 to 9:1)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)OC1=C(C=CC=C1)Cl)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |